3,4-diethoxybenzenesulfonyl Chloride 3,4-diethoxybenzenesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 99188-17-7
VCID: VC8012120
InChI: InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Molecular Formula: C10H13ClO4S
Molecular Weight: 264.73 g/mol

3,4-diethoxybenzenesulfonyl Chloride

CAS No.: 99188-17-7

Cat. No.: VC8012120

Molecular Formula: C10H13ClO4S

Molecular Weight: 264.73 g/mol

* For research use only. Not for human or veterinary use.

3,4-diethoxybenzenesulfonyl Chloride - 99188-17-7

Specification

CAS No. 99188-17-7
Molecular Formula C10H13ClO4S
Molecular Weight 264.73 g/mol
IUPAC Name 3,4-diethoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key NWZSKQICFWXUHC-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3,4-diethoxybenzenesulfonyl chloride typically involves sulfonation followed by chlorination. A modern industrial method, described in patent WO2011010524A1, employs sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) as key reagents . The reaction proceeds via the in situ generation of a chlorinating agent from SO₂Cl₂ and DMF, which selectively sulfonates 1,3-diethoxybenzene. This method minimizes disulfonation byproducts, achieving yields exceeding 75% with a purity of 99% .

Table 1: Optimized Reaction Conditions for 3,4-Diethoxybenzenesulfonyl Chloride Synthesis

ParameterValue/Detail
Starting Material1,3-Diethoxybenzene
ReagentsSO₂Cl₂ (1.2 eq), DMF (1.0 eq)
SolventToluene
Temperature40–150°C
Reaction Time10 minutes–5 hours
Yield78–85%
Purity (HPLC)≥99%

This protocol represents a significant improvement over traditional methods, which often required multiple purification steps to remove disulfonyl chloride impurities .

Scalability and Industrial Adaptation

Industrial production leverages continuous-flow reactors to enhance reproducibility and safety. The exothermic nature of the chlorination step necessitates precise temperature control, typically managed through jacketed reactors with automated cooling systems . Post-synthesis isolation involves liquid-liquid extraction with toluene, followed by crystallization at 0–5°C to obtain the final product as a white crystalline solid .

Physicochemical Properties

Table 2: Key Physicochemical Properties of 3,4-Diethoxybenzenesulfonyl Chloride

PropertyValue/Detail
Molecular FormulaC₁₀H₁₃ClO₄S
Molecular Weight264.73 g/mol
AppearanceWhite crystalline solid
Melting Point50–53°C (lit.)
Boiling Point260.8°C (estimated)
Density1.1–1.3 g/cm³
SolubilitySoluble in toluene, DCM; insoluble in water

The compound’s limited aqueous solubility and hygroscopic nature necessitate storage under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For example, reaction with 3,4-difluoroaniline in the presence of triethylamine yields N-(3,4-difluorophenyl)-3,4-diethoxybenzenesulfonamide, a potential intermediate for tyrosine kinase inhibitors .

C10H13ClO4S+C6H5F2NEt3NC16H16F2NO4S+HCl\text{C}_{10}\text{H}_{13}\text{ClO}_4\text{S} + \text{C}_6\text{H}_5\text{F}_2\text{N} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{16}\text{H}_{16}\text{F}_2\text{NO}_4\text{S} + \text{HCl}

Oxidation and Reduction

Controlled oxidation with m-chloroperbenzoic acid (MCPBA) converts the sulfonyl chloride to a sulfonic acid, while reduction with LiAlH₄ yields the corresponding thiol . These transformations enable the synthesis of diverse sulfur-containing scaffolds.

Applications in Pharmaceutical Chemistry

Drug Discovery

3,4-Diethoxybenzenesulfonyl chloride is a key building block for protease inhibitors and GPCR modulators. Its electron-rich aromatic system enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preclinical studies of antimalarial sulfonamides .

Table 3: Representative Pharmaceutical Derivatives

DerivativeTherapeutic AreaTarget
N-Aryl sulfonamidesOncologyHDAC inhibitors
Alkyl sulfonatesNeuroscienceNMDA receptor antagonists
Peptide conjugatesInfectious diseasesViral protease inhibitors

Material Science

The compound’s sulfonate derivatives exhibit tunable solubility and thermal stability, making them suitable for ion-exchange membranes and polymer electrolytes .

HazardPrecautionary Measure
CorrosiveUse chemical-resistant gloves (nitrile) and goggles
Moisture-sensitiveStore under nitrogen or argon atmosphere
Inhalation riskOperate in fume hood with HEPA filtration
Environmental toxicityDispose via licensed hazardous waste facilities

Acute exposure requires immediate decontamination with water, followed by medical evaluation for respiratory or dermal irritation .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.0 Hz, 6H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 4H, OCH₂), 7.05–7.55 (m, 3H, Ar-H).

  • IR (KBr): 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 760 cm⁻¹ (C-Cl).

Chromatography

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity assessment, achieving a resolution of 1.5 between the target compound and disulfonyl chloride impurities .

Regulatory and Environmental Considerations

The compound falls under customs tariff code 2909309090 (“other aromatic ethers and derivatives”) and requires Material Safety Data Sheet (MSDS) documentation for international transport . Environmental regulations mandate biodegradability testing under OECD Guideline 301B, though its persistence in aquatic systems remains under investigation .

Recent Advances and Future Directions

The 2010 patent by Watanabe et al. revolutionized large-scale production by eliminating disulfonation byproducts . Current research focuses on:

  • Green Chemistry: Replacing SO₂Cl₂ with enzymatic sulfonation catalysts.

  • Continuous Manufacturing: Integrating microreactors to improve energy efficiency.

  • Novel Derivatives: Exploring trifluoromethoxy analogs for enhanced bioactivity.

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